

Dibutylamine: A Versatile Intermediate in the Synthesis of Dyes and Pesticides

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Compound of Interest

Compound Name: *Dibutylamine*

Cat. No.: *B089481*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dibutylamine, a secondary amine with the chemical formula $(\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2)_2\text{NH}$, serves as a crucial building block in the synthesis of a diverse range of commercially important chemicals. Its nucleophilic nature and the steric hindrance provided by the two butyl groups make it a unique intermediate for creating targeted molecular structures. In the realms of dye chemistry and agrochemicals, **dibutylamine** derivatives have demonstrated significant utility, contributing to the development of vibrant colorants and potent pesticides. This document provides detailed application notes and experimental protocols for the synthesis of representative dyes and pesticides using **dibutylamine** as a key intermediate.

Application in Pesticide Synthesis: The Case of Carbosulfan

Dibutylamine is a key precursor in the production of Carbosulfan, a broad-spectrum carbamate insecticide. The synthesis involves the reaction of **dibutylamine** with other chemical moieties to form the active ingredient, which acts by inhibiting the enzyme acetylcholinesterase in insects.

Quantitative Data for Carbosulfan Synthesis

Parameter	Value	Reference
Purity of Carbosulfan	$\geq 96\%$	[1]
Yield of Carbosulfan	$\geq 98\%$	[1]
Harmful Impurity (Carbofuran)	$\leq 0.1\%$	[1]

Experimental Protocol: Synthesis of Carbosulfan

This protocol is based on the method described in patent CN110950826A.[1]

Step 1: Preparation of the Sulfide Solution

- In a 2L reaction vessel equipped with a stirrer, dissolve 110.5g (0.50 mol) of carbofuran in 1.0L of dichloroethane.
- After complete dissolution, add 60.6g (0.6 mol) of triethylamine and stir to mix uniformly.
- Cool the mixture to 0°C.
- While stirring, slowly add 54.6g (0.53 mol) of sulfur dichloride dropwise over a period of 1.5 hours.
- Maintain the reaction temperature at 0°C for 3 hours to allow for the completion of the reaction, yielding a sulfide solution.

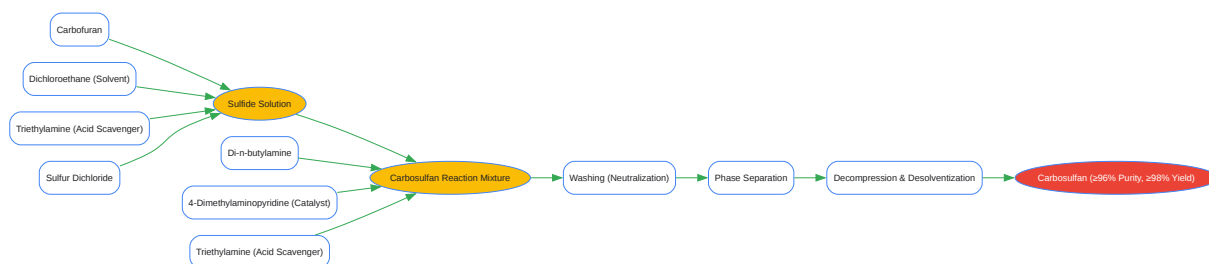
Step 2: Synthesis of Carbosulfan

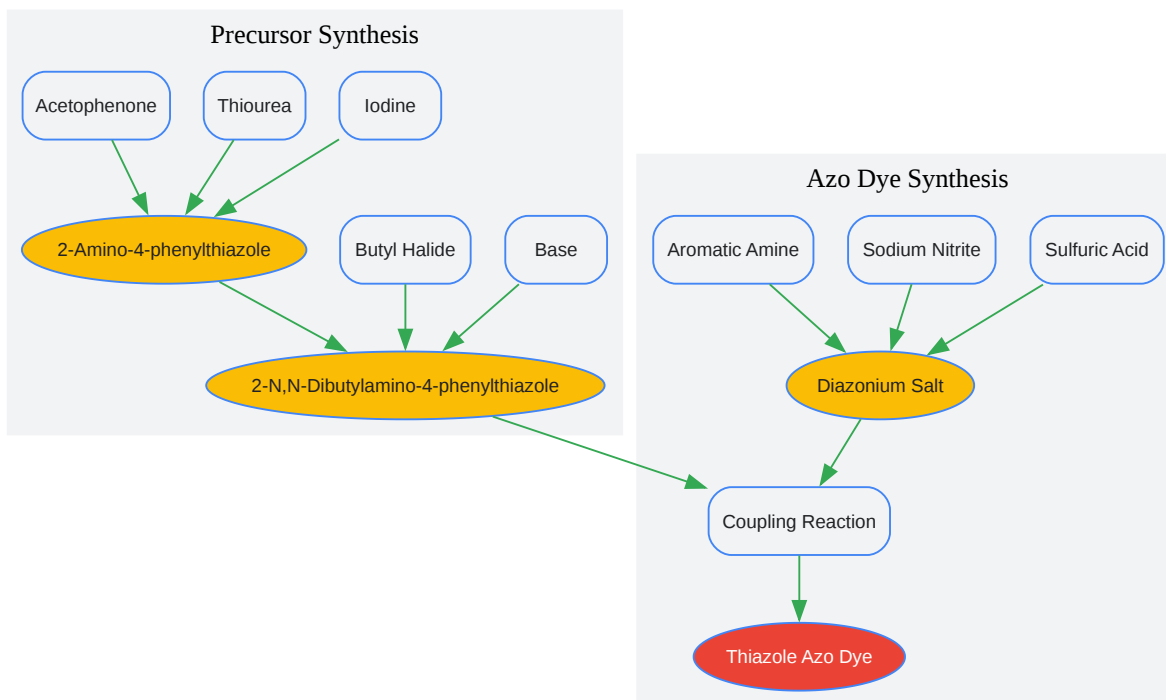
- To the sulfide solution prepared in Step 1, add di-n-butylamine, 4-dimethylaminopyridine, and triethylamine (as an acid-binding agent). The molar ratio of carbofuran to the other reactants is crucial for optimal yield and purity.
- Allow the reaction to proceed under controlled temperature conditions until completion to form the carbosulfan reaction liquid.

Step 3: Purification of Carbosulfan

- Wash the carbosulfan reaction liquid with water until it reaches a neutral pH.

- Separate the organic phase.
- Subject the organic phase to decompression and desolventization to remove the solvent.
- The resulting product is carbosulfan with a purity of $\geq 96\%$ and a yield of $\geq 98\%$.^[1]





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References

- 1. CN110950826A - Preparation method of carbosulfan - Google Patents [patents.google.com]
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